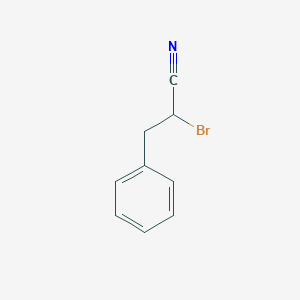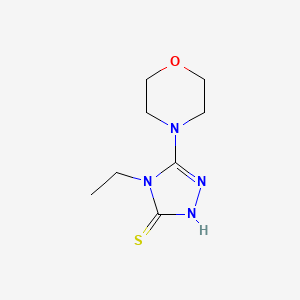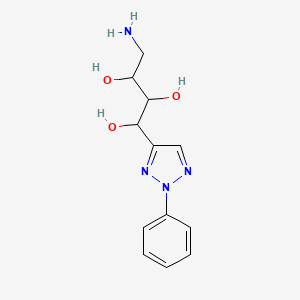![molecular formula C11H7ClN2 B1276247 4-Chloropyrrolo[1,2-a]quinoxaline CAS No. 6025-69-0](/img/structure/B1276247.png)
4-Chloropyrrolo[1,2-a]quinoxaline
Descripción general
Descripción
4-Chloropyrrolo[1,2-a]quinoxaline is a chemical compound that belongs to the class of pyrroloquinoxalines. These compounds are of significant interest due to their potential applications in pharmaceutical research and organic synthesis. The pyrrolo[1,2-a]quinoxaline core is a common structural motif found in various natural products and medicinal agents, which has prompted extensive research into their synthesis and functionalization.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been achieved through various methods. One approach involves the oxidative coupling of methyl arene and 1-(2-aminophenyl)pyrroles using di-t-butyl peroxide and an iron catalyst, which leads to the formation of 4-aryl pyrrolo[1,2-a]quinoxalines . Another method utilizes 1-(2-isocyanophenyl)pyrrole, which upon treatment with boron trifluoride, yields pyrrolo[1,2-a]quinoxaline almost quantitatively . Additionally, multi-component reactions have been developed, such as the palladium-catalyzed coupling reaction/hetero-annulation in water, which provides an eco-friendly and efficient synthesis of 1,4-disubstituted pyrrolo[1,2-a]quinoxalines .
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]quinoxalines is characterized by a fused pyrrole and quinoxaline ring system. This structure can be further modified to introduce various substituents, which can significantly alter the compound's properties and biological activity. For instance, the introduction of amino groups has been achieved through the annulation of N,N-dialkyl[2-(pyrrol-1-yl)benzylidene]ammonium salts in the presence of an isocyanide, leading to the formation of 4,5-diaminopyrrolo[1,2-a]quinoline derivatives .
Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoxalines can undergo a variety of chemical reactions, allowing for the diversification of their structure. Selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines has been achieved using NCS as a chlorinating agent . Furthermore, an unexpected reaction pathway has been discovered for the synthesis of 1,2,4-trisubstituted pyrrolo[1,2-a]quinoxalines through a palladium-catalyzed cascade reaction . The ability to selectively synthesize isoxazolo[2, 3-a]-quinoxalines and pyrrolo[1, 2-a]quinoxalines from 2-substituted 6-chloroquinoxaline 4-oxides has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[1,2-a]quinoxalines are influenced by their molecular structure and the nature of their substituents. These compounds have been found to exhibit a range of biological activities, including antileishmanial and antibacterial properties . The introduction of specific substituents, such as alkylaminoethylthio groups, has been shown to enhance the activity of these compounds as efflux pump inhibitors, which could be beneficial in overcoming bacterial multidrug resistance .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
4-Chloropyrrolo[1,2-a]quinoxaline and its derivatives are pivotal in pharmaceutical research and organic synthesis. A study focused on the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, highlighting the compatibility of various functional groups and heterocycles in the reaction conditions. This method advances the diversification of these compounds for broader applications (Le et al., 2021).
Structural Analysis
In the structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline, electron delocalization in the outer rings of the fused tricyclic system is evident, with a localized double bond in the central ring. The molecules are linked into chains by π-π stacking interactions, which could be significant for understanding the compound's physical and chemical properties (Castillo et al., 2013).
Green Synthesis
An eco-friendly approach to synthesizing new pyrrolo[1,2-a]quinoxalines has been developed, using water as the solvent. This method highlights a sustainable and efficient avenue for producing these compounds with good yields, emphasizing the growing trend towards greener chemistry practices (Keivanloo et al., 2016).
Antimicrobial and Antiproliferative Properties
Research has shown that certain derivatives of pyrrolo[1,2-a]quinoxalines exhibit antimicrobial properties. For instance, specific compounds synthesized through a palladium-catalyzed cascade reaction demonstrated activity against bacterial strains like Micrococcus luteus and Pseudomonas aeruginosa (Keivanloo et al., 2017). Moreover, green synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines has shown potential anticancer properties against G protein-coupled estrogen receptor 1 (GPER) expressing breast cancer cells, highlighting the therapeutic potential of these compounds (Carullo et al., 2021).
Applications in Medicinal Chemistry
4-Chloropyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for various medicinal properties. For example, certain derivatives have been tested for antimalarial activity and inhibition of protein kinase CK2, which is implicated in diseases like cancer and inflammatory disorders. These findings underscore the potential of 4-Chloropyrrolo[1,2-a]quinoxaline derivatives in developing new therapeutic agents (Guillon et al., 2008; Guillon et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYTAKENOIBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300957 | |
| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrrolo[1,2-a]quinoxaline | |
CAS RN |
6025-69-0 | |
| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)










